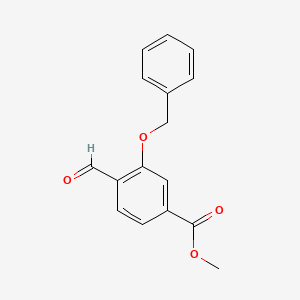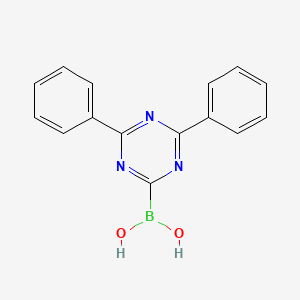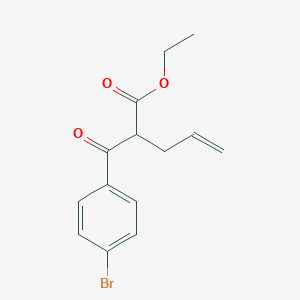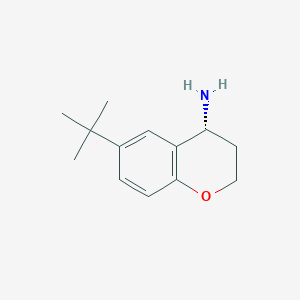![molecular formula C14H10BrNOS B13147489 7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzo[d]thiazole family This compound is characterized by the presence of a bromine atom at the 7th position and a methoxyphenyl group at the 2nd position of the benzo[d]thiazole ring
Vorbereitungsmethoden
The synthesis of 7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then brominated using bromine or N-bromosuccinimide to obtain the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. It has shown promising activity against various bacterial and fungal strains.
Biological Studies: The compound is used in studies related to quorum sensing inhibition in Gram-negative bacteria.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits quorum sensing pathways in bacteria, thereby preventing biofilm formation and virulence production. The compound binds to the active site of quorum sensing receptors, such as LasR in Pseudomonas aeruginosa, and disrupts the signaling process .
Vergleich Mit ähnlichen Verbindungen
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole can be compared with other benzo[d]thiazole derivatives, such as:
2-(4-Methoxyphenyl)benzo[d]thiazole: Similar structure but lacks the bromine atom, which may result in different biological activities.
7-Chloro-2-(3-methoxyphenyl)benzo[d]thiazole: Contains a chlorine atom instead of bromine, which can influence its reactivity and biological properties.
2-(3-Methoxyphenyl)benzo[d]thiazole: Lacks the halogen substituent, which may affect its chemical reactivity and biological activity.
The presence of the bromine atom in this compound makes it unique and may contribute to its specific biological activities and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H10BrNOS |
|---|---|
Molekulargewicht |
320.21 g/mol |
IUPAC-Name |
7-bromo-2-(3-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H10BrNOS/c1-17-10-5-2-4-9(8-10)14-16-12-7-3-6-11(15)13(12)18-14/h2-8H,1H3 |
InChI-Schlüssel |
COUSJOYXVVBTQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NC3=C(S2)C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one](/img/structure/B13147417.png)
![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13147431.png)

![8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)

![N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide](/img/structure/B13147454.png)


![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13147471.png)

![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)

![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)
